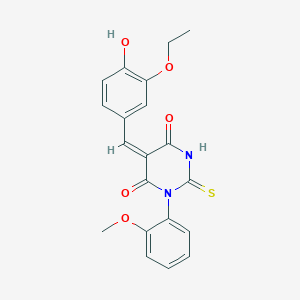![molecular formula C15H12Cl2N2O2 B5912579 N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5912579.png)
N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide, commonly known as DCEBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCEBH is a hydrazone derivative that has been synthesized through various methods, and its unique chemical structure has been found to exhibit promising biological activities.
作用機序
The mechanism of action of DCEBH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DCEBH has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and immune response. Additionally, DCEBH has been found to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
DCEBH has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. DCEBH has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. Additionally, DCEBH has been found to exhibit cytotoxicity against various cancer cell lines, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the advantages of using DCEBH in lab experiments is its unique chemical structure, which exhibits promising biological activities. DCEBH is also relatively easy to synthesize and purify, making it readily available for scientific research. However, one of the limitations of using DCEBH in lab experiments is its potential toxicity, which may limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of DCEBH and its potential side effects.
将来の方向性
There are several future directions for the scientific research on DCEBH. One potential direction is the development of DCEBH-based drugs for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. Another potential direction is the investigation of the mechanism of action of DCEBH and its potential interactions with other drugs. Additionally, further studies are needed to fully understand the potential side effects of DCEBH and its toxicity profile.
合成法
DCEBH can be synthesized through various methods, including the reaction of 4-hydroxybenzohydrazide with 2,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-hydroxybenzohydrazide with 2,4-dichlorobenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The product obtained is then purified through recrystallization using a suitable solvent such as ethanol. The purity and yield of DCEBH can be determined using various analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
DCEBH has been found to exhibit promising biological activities, making it a potential candidate for various scientific research applications. It has been shown to possess antioxidant, anti-inflammatory, and antimicrobial properties. DCEBH has also been found to exhibit cytotoxicity against various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, DCEBH has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-9(13-7-4-11(16)8-14(13)17)18-19-15(21)10-2-5-12(20)6-3-10/h2-8,20H,1H3,(H,19,21)/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBMCQYHEXNGGD-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)O)/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-4-hydroxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,5-dichlorophenyl)-5-methyl-4-[4-(4-morpholinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912498.png)
![N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B5912503.png)


![N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912542.png)


![N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912562.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912582.png)
![3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912584.png)

![N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5912595.png)
![N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5912596.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912600.png)